molecular formula C15H20N4O3 B2665901 5-(4-hydroxypiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946274-91-5

5-(4-hydroxypiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2665901
CAS RN: 946274-91-5
M. Wt: 304.35
InChI Key: UISJFPOCGQSNDO-UHFFFAOYSA-N
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Description

The compound “5-(4-hydroxypiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves various methods . For instance, the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions of pyrimidines involve various transformations. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Heterocyclic Derivatives Synthesis and Applications

  • Synthesis and Structural Exploration

    Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives were synthesized, with their structures ascertained by spectral techniques and computational analysis. These compounds, featuring variations in their substituents, were explored for their electronic structures, UV-vis spectroscopic properties, and molecular electrostatic potential, suggesting potential applications in material science and drug design (Ashraf et al., 2019).

  • Catalytic and Antitumor Activities

    Pyrimidine derivatives-based coordination complexes were synthesized and characterized for their structures and properties. These complexes demonstrated catalytic performance in reactions relevant to environmental remediation and exhibited antitumor activities, suggesting their usefulness in medicinal chemistry and environmental science (Lu et al., 2015).

  • Biological Activities

    A variety of pyrimidine derivatives were investigated for their antimicrobial and antifungal activities. Compounds with specific substituents showed promising results against bacterial strains and fungi, indicating their potential in developing new antibacterial and antifungal agents (Alwan et al., 2014).

  • Electron Transport Layer in Polymer Solar Cells

    An n-type conjugated polyelectrolyte featuring a pyrrolo[3,4-c]pyrrole-1,4-dione backbone was synthesized for use as an electron transport layer in inverted polymer solar cells. This study highlights the application of pyrrole-pyrimidine derivatives in improving the efficiency of polymer solar cells, indicating their potential in the field of renewable energy (Hu et al., 2015).

Mechanism of Action

The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The future directions in the research of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5-(4-hydroxypiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-9-8-16-13-11(14(21)18(3)15(22)17(13)2)12(9)19-6-4-10(20)5-7-19/h8,10,20H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISJFPOCGQSNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1N3CCC(CC3)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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